N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS No.: 2034270-66-9
Cat. No.: VC6364037
Molecular Formula: C15H18N2O3
Molecular Weight: 274.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034270-66-9 |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.32 |
| IUPAC Name | 6-(oxan-4-ylmethoxy)-N-prop-2-ynylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H18N2O3/c1-2-7-16-15(18)13-3-4-14(17-10-13)20-11-12-5-8-19-9-6-12/h1,3-4,10,12H,5-9,11H2,(H,16,18) |
| Standard InChI Key | FGXSVMFSHDQBKH-UHFFFAOYSA-N |
| SMILES | C#CCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |
Introduction
N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a complex organic compound with a specific chemical structure and potential applications in various fields. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential research findings.
Synthesis Methods
The synthesis of N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multi-step organic synthesis techniques. While specific synthesis protocols for this compound are not widely documented, similar compounds often involve reactions such as acylation and etherification.
For instance, the synthesis of related nicotinamide derivatives typically starts with the acylation of a substituted nicotinic acid with an appropriate amine, followed by further modifications to introduce the desired functional groups .
Structural Similarity to Other Compounds
Compounds with similar structures, such as N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine, have been studied for their chemical properties and potential applications . The presence of a tetrahydro-2H-pyran ring and a prop-2-yn-1-yl group in these compounds suggests potential utility in medicinal chemistry due to their unique structural features.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(prop-2-yn-1-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | C₁₅H₁₈N₂O₃ | 274.31 g/mol |
| N-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-amine hydrochloride | C₈H₁₄ClNO | 175.65 g/mol |
| N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide | C₁₇H₂₉NO₉ | 391.41 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume